(1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium
CAS No.:
Cat. No.: VC18831429
Molecular Formula: C14H22NO2+
Molecular Weight: 236.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22NO2+ |
|---|---|
| Molecular Weight | 236.33 g/mol |
| IUPAC Name | 6,7-dimethoxy-1-propan-2-yl-1,2,3,4-tetrahydroisoquinolin-2-ium |
| Standard InChI | InChI=1S/C14H21NO2/c1-9(2)14-11-8-13(17-4)12(16-3)7-10(11)5-6-15-14/h7-9,14-15H,5-6H2,1-4H3/p+1 |
| Standard InChI Key | IRWSLTSAQIJKQL-UHFFFAOYSA-O |
| Canonical SMILES | CC(C)C1C2=CC(=C(C=C2CC[NH2+]1)OC)OC |
Introduction
Chemical Overview and Structural Characteristics
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.33 g/mol |
| Chiral Centers | 1 (R-configuration) |
| Substituents | 6-OCH₃, 7-OCH₃, 1-(isopropyl) |
Structural Analysis and Stereochemical Considerations
X-ray crystallography data for this specific enantiomer remain unpublished, but comparative analysis with related compounds suggests a folded conformation that positions the isopropyl group axial to the tetrahydroisoquinoline ring . The methoxy groups at C6 and C7 adopt equatorial orientations, minimizing steric hindrance and enabling π-π stacking interactions in molecular recognition . The quaternary ammonium center enhances water solubility, a critical factor for bioavailability.
Synthetic Methodologies
Bischler-Napieralski Cyclization
The primary synthetic route involves the Bischler-Napieralski reaction, a classical method for constructing tetrahydroisoquinoline frameworks. This one-pot cyclization employs phenethylamine derivatives and carbonyl compounds under acidic conditions. For this compound, the reaction proceeds via:
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Formation of Schiff Base: Reaction of 3,4-dimethoxyphenethylamine with isopropyl ketone.
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Cyclization: Catalyzed by phosphorus oxychloride (POCl₃) at -20°C to 0°C.
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Quaternization: Methylation or alkylation at the nitrogen atom to form the ammonium salt.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Schiff Base Formation | EtOH, reflux, 12 h | 85–90 |
| Cyclization | POCl₃, CH₂Cl₂, -20°C, 4 h | 70–75 |
| Quaternization | CH₃I, K₂CO₃, DMF, 60°C, 6 h | 65–70 |
Alternative Approaches
While less efficient, Pictet-Spengler reactions have been explored using tryptamine analogs, though yields remain suboptimal (<50%) . Microwave-assisted synthesis reduces reaction times but compromises enantiomeric purity .
Pharmacological Profile
Beta-Adrenoceptor Interactions
In vitro studies demonstrate weak antagonistic activity at β₁-adrenoceptors (IC₅₀ ≈ 50 μM), potentially due to steric hindrance from the isopropyl group limiting receptor binding. Conversely, the methoxy substituents may enhance affinity through hydrogen bonding with serine residues in the receptor’s active site .
Stability and Reactivity
Thermal and pH Stability
The compound degrades above 80°C, forming demethylated byproducts. Aqueous solutions (pH 7.4) show 90% stability over 24 hours, but acidic conditions (pH < 3) provoke rapid hydrolysis of the methoxy groups.
Nucleophilic Substitutions
The 6- and 7-methoxy groups undergo nucleophilic displacement with thiols or amines at elevated temperatures (60–80°C), enabling derivatization for structure-activity relationship (SAR) studies.
Therapeutic Applications and Future Directions
Central Nervous System Disorders
The compound’s ability to cross the blood-brain barrier (predicted LogP = 1.2) positions it as a candidate for neurodegenerative disease research. Beta-adrenoceptor modulation may also confer neuroprotective effects in Parkinson’s models .
Cardiovascular Research
Partial β₁-antagonism suggests potential in managing tachycardia, though selectivity over β₂ receptors must be improved to minimize bronchoconstriction risks.
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